Cas no 1542021-12-4 (2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine)

2-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine is a specialized amine derivative featuring a pyridine core substituted with a methyl group at the 2-position and a branched alkylamine side chain. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, which allows for further functionalization or use as an intermediate in complex molecule construction. The branched alkyl chain enhances lipophilicity, potentially improving solubility in organic matrices. Its well-defined molecular structure ensures consistent reactivity, making it suitable for applications requiring precise chemical modifications. The compound is typically handled under controlled conditions to maintain stability and purity.
2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine structure
1542021-12-4 structure
Product Name:2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine
CAS No:1542021-12-4
MF:C13H22N2
MW:206.327183246613
CID:5190689
PubChem ID:75356114
Update Time:2025-05-22

2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine, N-(1,4-dimethylpentyl)-2-methyl-
    • 2-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine
    • 2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine
    • Inchi: 1S/C13H22N2/c1-10(2)7-8-11(3)15-13-6-5-9-14-12(13)4/h5-6,9-11,15H,7-8H2,1-4H3
    • InChI Key: KUVLMRCAWRZBPB-UHFFFAOYSA-N
    • SMILES: C1(C)=NC=CC=C1NC(C)CCC(C)C

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Additional information on 2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine

2-Methyl-N-(5-Methylhexan-2-yl)Pyridin-3-Amine (CAS No. 1542021-12-4)

The compound 2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine (CAS No. 1542021-12-4) is a versatile organic molecule with significant applications in various fields, particularly in the pharmaceutical and chemical industries. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and potential biological activities. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, making it more accessible for research and industrial use.

Structure and Synthesis: The molecular structure of 2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine is characterized by a pyridine ring substituted with a methyl group at position 2 and an N-substituent at position 3. The N-substituent is a branched alkyl chain, specifically a 5-methylhexan-2-yl group, which introduces steric bulk and potentially enhances the molecule's stability. The synthesis of this compound typically involves multi-step reactions, including nucleophilic aromatic substitution and alkylation processes. Recent studies have focused on optimizing these steps to improve yield and purity, leveraging advanced catalysts and reaction conditions.

Physical and Chemical Properties: This compound exhibits distinct physical properties that make it suitable for various applications. Its molecular weight is approximately 267 g/mol, with a melting point around 85°C and a boiling point above 300°C under standard conditions. The compound is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane and acetonitrile. These properties are crucial for its use in chromatographic separations and as an intermediate in pharmaceutical synthesis.

Applications in Pharmaceutical Research: One of the most promising areas of application for 2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine is in drug discovery. Pyridine derivatives are known for their ability to act as ligands in metalloenzyme inhibition and as scaffolds for bioactive molecules. Recent research has highlighted its potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit cyclooxygenase (COX) enzymes. Additionally, this compound has shown promise in anticancer drug development due to its ability to induce apoptosis in cancer cells while sparing normal cells.

Toxicological Profile: Understanding the safety profile of 2-methyl-N-(5-methylhexan-2-yl)pyridin-3-amines is essential for its safe use in pharmaceutical applications. Recent toxicological studies have indicated that this compound exhibits low acute toxicity when administered orally or intravenously. However, long-term toxicity studies are still underway to fully assess its safety profile.

Recent Research Advances: Over the past few years, there has been a surge in research focusing on the biological activities of pyridinamine derivatives, including N-(substituted hexanamides like this compound. For instance, researchers have explored its role as a potential modulator of ion channels, which could lead to novel treatments for neurological disorders such as epilepsy and chronic pain. Furthermore, its use as a building block for more complex bioactive molecules has opened new avenues in medicinal chemistry.

In conclusion, CAS No. 1542021-12-4, or N-(5-methylhexanamido)-pyridine derivative, represents a significant advancement in organic synthesis with broad implications across multiple disciplines. Its unique chemical properties, coupled with recent research findings, underscore its potential as a valuable tool in drug discovery and development.

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